K-252c

Descripción general

Descripción

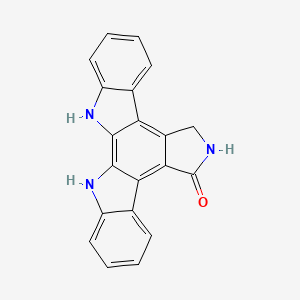

K252c is a cell-permeable protein kinase C inhibitor . It has been found to induce apoptosis in human chronic myelogenous leukemia cancer cells . In human foreskin fibroblast cells, it reduces focus formation induced by human cytomegalovirus (HCMV) strains .

Synthesis Analysis

The synthesis of K252c involves a sequential C–H functionalisation strategy . This process exploits direct functionalisation reactions around a simple arene core and comprises of two highly-selective copper-catalysed C–H arylations, a copper-catalysed C–H amination, and a palladium-catalysed C–H carbonylation .Molecular Structure Analysis

K252c belongs to the class of organic compounds known as indolocarbazoles . These are polycyclic aromatic compounds containing an indole fused to a carbazole .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of K252c include two highly-selective copper-catalysed C–H arylations, a copper-catalysed C–H amination, and a palladium-catalysed C–H carbonylation .Physical And Chemical Properties Analysis

K252c has a molecular weight of 311.34 g/mol . It is a crystalline solid with solubility in DMF (500 µg/ml), DMSO (25 mg/ml), and DMSO:PBS (pH 7.2) (1:3) (0.25 mg/ml). It is slightly soluble in ethanol .Aplicaciones Científicas De Investigación

Actividades Antitumorales

K-252c es un componente de K-252a, un glucósido de indolocarbazol estructuralmente único . K-252a exhibe potentes actividades neuroprotectoras y antitumorales de amplio espectro . Las propiedades antitumorales de this compound lo convierten en un posible candidato para aplicaciones terapéuticas en oncología .

Efectos Neuroprotectores

K-252a, que consiste en this compound, se ha informado que tiene potentes actividades neuroprotectoras . Esto sugiere que this compound también puede tener aplicaciones potenciales en el tratamiento de trastornos neurológicos.

Inhibición de la Proteína Kinasa C

This compound es conocido por ser un potente inhibidor de la proteína quinasa C , una familia de enzimas que se sabe que desempeñan un papel fundamental en una miríada de vías de transducción de señales asociadas con el metabolismo, la expresión genética, el transporte de membrana y la proliferación celular . Esto convierte a this compound en un posible agente terapéutico para enfermedades asociadas con estas vías.

Inhibición Enzimática

This compound se ha informado que inhibe varias enzimas, incluidas la β-lactamasa, la malato deshidrogenasa y la proteasa, con valores de IC50 de 8, 8 y 10 μM respectivamente . Esto sugiere aplicaciones potenciales de this compound en el desarrollo de inhibidores enzimáticos.

Investigación sobre la Biosíntesis

La biosíntesis de this compound se ha estudiado ampliamente . Comprender la biosíntesis de this compound puede proporcionar información crítica y materiales útiles para la biosíntesis combinatoria de K-252a y sus análogos para aplicaciones terapéuticas .

Síntesis Química

La síntesis total de this compound se ha logrado a través de una estrategia secuencial de funcionalización C–H . Esta estrategia de síntesis podría utilizarse para preparar análogos de este importante andamiaje .

Mecanismo De Acción

Target of Action

K-252c, also known as Staurosporine aglycone, primarily targets Protein Kinase C (PKC) and Protein Kinase A (PKA) . These kinases are enzymes that modify other proteins by chemically adding phosphate groups to them, a process known as phosphorylation . This modification can result in a functional change of the target protein by altering enzyme activity, cellular location, or association with other proteins in the cells .

Mode of Action

This compound is a cell-permeable, reversible, and ATP-competitive inhibitor of PKC and PKA . It competes with ATP for binding to the active site of these kinases, thereby inhibiting their activity . The IC50 values for PKC and PKA are 2.45 μM and 25.7 μM, respectively .

Biochemical Pathways

The inhibition of PKC and PKA by this compound affects various biochemical pathways. PKC and PKA play a critical role in a myriad of signal transduction pathways associated with metabolism, gene expression, membrane transport, and cell proliferation . Therefore, the inhibition of these kinases by this compound can lead to changes in these cellular processes.

Pharmacokinetics

It is known that this compound is cell-permeable , suggesting that it can readily cross cell membranes to exert its effects. The compound’s solubility in DMSO is reported to be ≥15.55 mg/mL , indicating good solubility in organic solvents

Result of Action

This compound has been shown to induce apoptosis in human chronic myelogenous leukemia cancer cells . This suggests that the compound’s inhibition of PKC and PKA can lead to programmed cell death in certain cancer cells. Additionally, this compound also inhibits β-lactamase, chymotrypsin, and malate dehydrogenase , which may contribute to its overall biological effects.

Safety and Hazards

Propiedades

IUPAC Name |

3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4,6,8,10,15,17,19,21-nonaen-12-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13N3O/c24-20-17-12(9-21-20)15-10-5-1-3-7-13(10)22-18(15)19-16(17)11-6-2-4-8-14(11)23-19/h1-8,22-23H,9H2,(H,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEXUTNIFSHFQRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C3C4=CC=CC=C4NC3=C5C(=C2C(=O)N1)C6=CC=CC=C6N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801017989 | |

| Record name | Staurosporine aglycone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

85753-43-1 | |

| Record name | Staurosporinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085753431 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Staurosporine aglycone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | K252c | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STAUROSPORINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HAJ5XS5HPF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-2-[[(4S)-4-[[(4S)-4-[[(4S)-4-[[(4S)-4-[[(4S)-4-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid](/img/structure/B1673143.png)